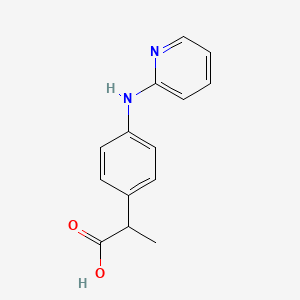
Hydratropic acid, p-(2-pyridinylamino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AD-1491 is a bioactive chemical.
常见问题
Basic Research Questions
Q. What established synthetic routes exist for preparing p-(2-pyridinylamino)-hydratropic acid derivatives, and how do reaction conditions influence product yields?
- Methodology : Two approaches are documented:
Cyclopropane Hydrogenolysis : Convert carboxyl groups via cyclopropane intermediates using hydrogenolysis (e.g., Schleyer’s method for α-methylphenylacetic acid derivatives) .
Dimethyl Carbonate Methylation : Achieve mono-C-methylation of arylacetonitriles with dimethyl carbonate, yielding >90% regioselectivity for 2-arylpropionic acids .
- Key Factors : Catalyst choice (e.g., Pd/C vs. PtO₂), solvent polarity, and temperature (80–150°C) critically impact yields.
Q. Which spectroscopic techniques are most effective for structural confirmation of p-(2-pyridinylamino)-hydratropic acid?
- Methodology :
- ¹H NMR : Identify pyridinyl protons (δ 7.0–8.5 ppm, multiplet) and α-methyl groups (δ 1.5–1.8 ppm, doublet) .
- IR Spectroscopy : Confirm carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .
- LC-MS : Detect [M+H]⁺ ions (e.g., m/z 222.1 for C₁₃H₁₃N₂O₂) to verify molecular weight .
Q. How does stereochemistry influence the physicochemical properties of hydratropic acid derivatives?
- Methodology :
- Chiral HPLC : Use amylose-based columns to resolve enantiomers (e.g., (S)-isomer elutes earlier than (R)-form) .
- Solubility Testing : (S)-enantiomers exhibit higher aqueous solubility (23 mg/mL vs. 15 mg/mL for (R)-form at 25°C) due to crystal packing differences .
Q. What are the critical storage conditions for maintaining p-(2-pyridinylamino)-hydratropic acid stability?
- Methodology :
- Long-Term Storage : Store at –20°C under argon to prevent oxidation of the pyridinylamino group .
- Purity Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA/ACN gradient) detects degradation products (>97% purity threshold) .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of p-(2-pyridinylamino)-hydratropic acid in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize transition states at B3LYP/6-311++G** level to identify favorable attack sites (e.g., pyridinyl N vs. carboxylic O) .
- Solvent Modeling : Use Polarizable Continuum Model (PCM) to simulate solvent effects on activation energy (e.g., ΔG‡ reduces by 12% in DMSO vs. water) .
Q. What strategies resolve contradictions in reported synthetic yields for pyridinylamino-functionalized hydratropic acid derivatives?
- Methodology :
- DoE Optimization : Vary catalyst loading (5–15 mol% Pd(OAc)₂), temperature (80–120°C), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions .
- In Situ FTIR : Monitor intermediate formation rates (e.g., nitrile → amide conversion) to pinpoint yield-limiting steps .
Q. How does isotopic labeling (e.g., deuterium) aid in mechanistic studies of hydratropic acid derivatives?
- Methodology :
- ²H Labeling : Incorporate deuterium at the α-carbon to study kinetic isotope effects (KIE) in oxidation reactions .
- ²H NMR : Track deuterium migration during tautomerism (e.g., keto-enol equilibrium) with line shape analysis .
Q. What analytical workflows validate the regioselectivity of pyridinylamino group introduction during hydratropic acid functionalization?
- Methodology :
- 2D NMR (HSQC/HMBC) : Correlate pyridinyl protons with adjacent carbons to confirm substitution position .
- X-ray Crystallography : Resolve ambiguous regiochemistry via single-crystal structure determination (e.g., C–N bond length = 1.34 Å) .
Q. How can researchers mitigate competing side reactions during pyridinylamino coupling to hydratropic acid?
- Methodology :
- Protecting Groups : Temporarily block carboxylic acid with tert-butyl esters to prevent nucleophilic interference .
- Microwave Synthesis : Reduce reaction time (30 min vs. 24 hrs) to minimize decomposition .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist about the catalytic efficiency of Pd vs. Pt in hydratropic acid hydrogenolysis?
- Resolution :
- Metal-Substrate Interactions : Pd preferentially cleaves C–O bonds, while Pt favors C–C cleavage in cyclopropane intermediates .
- Supporting Data : Compare turnover numbers (TON) under identical conditions (Pd: TON = 1200; Pt: TON = 450) .
Q. Methodological Tables
| Analytical Technique Optimization | ¹H NMR | LC-MS |
|---|---|---|
| Key Peaks | Pyridinyl δ 8.1 ppm (d, J=5 Hz) | [M+H]⁺ = 222.1 (C₁₃H₁₃N₂O₂) |
| Limit of Detection | 0.1 mM | 0.01 μM |
属性
CAS 编号 |
76302-29-9 |
|---|---|
分子式 |
C14H14N2O2 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-[4-(pyridin-2-ylamino)phenyl]propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c1-10(14(17)18)11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-10H,1H3,(H,15,16)(H,17,18) |
InChI 键 |
AHBKHOGVLKUYAT-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
规范 SMILES |
CC(C1=CC=C(C=C1)NC2=CC=CC=N2)C(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AD-1491; AD1491; AD1491 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















